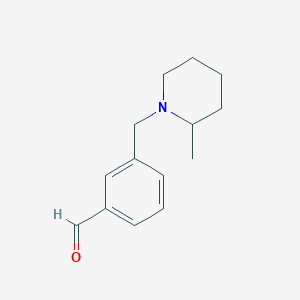

3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde

Description

3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 2-methylpiperidin-1-ylmethyl group

Properties

IUPAC Name |

3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-5-2-3-8-15(12)10-13-6-4-7-14(9-13)11-16/h4,6-7,9,11-12H,2-3,5,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKSENBXQNHAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC(=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 3-formylbenzaldehyde with 2-methylpiperidine. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure high yield and purity. For example, a common method involves the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 3-((2-Methylpiperidin-1-yl)methyl)benzoic acid.

Reduction: 3-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is in the synthesis of bioactive compounds . Its structure allows it to serve as a versatile intermediate in the development of pharmaceuticals. Compounds with similar structural motifs have been shown to exhibit various biological activities, including antitumor and antimicrobial properties.

Research indicates that this compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, suggesting potential therapeutic effects for neurological disorders. Interaction studies have focused on its binding affinity to these receptors, which could lead to the development of new treatments for conditions such as depression and anxiety.

Antitumor Applications

Recent studies have highlighted the compound's potential in antitumor therapies . For instance, derivatives of similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. The incorporation of piperidine moieties has been linked to enhanced antitumor efficacy, making compounds like this compound valuable in cancer research .

Case Study: Anticancer Efficacy

A notable case study involved testing related compounds against triple-negative breast cancer cells (MDA-MB-231). The results showed that specific derivatives exhibited substantial reductions in cell viability, indicating a promising avenue for further exploration in cancer treatment .

Emerging research has also explored the compound's potential in antimalarial applications . The addition of aminoalkyl groups, including piperidine derivatives, has been shown to enhance antimalarial efficacy against Plasmodium species. This suggests that structural modifications could lead to the development of new antimalarial agents .

Mechanism of Action

The mechanism of action of 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in catalytic reactions, it may form intermediates such as iminium ions, which then participate in further chemical transformations. The pathways involved often depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

3-((2-Methylpiperidin-1-yl)methyl)benzoic acid: Formed by the oxidation of 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde.

3-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol: Formed by the reduction of this compound.

4-Methoxy-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde: A derivative with a methoxy group on the benzaldehyde moiety.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is desired .

Biological Activity

3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety attached to a piperidine derivative. Its molecular formula is C14H19NO, with a molecular weight of 217.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities and applications as an intermediate in organic synthesis.

Chemical Structure and Synthesis

The unique structure of this compound combines a piperidine ring with a benzaldehyde group, which may influence its biological activity. The synthesis often involves heating 4-formylbenzonitrile with naphthalen-2-ol and piperidine derivatives, followed by recrystallization from dichloromethane.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Neurotransmitter Receptor Interaction : Investigations into the binding affinity of this compound with serotonin and dopamine receptors suggest potential therapeutic effects related to mood regulation and neuroprotection.

- Anticancer Activity : Preliminary studies indicate that compounds containing piperidine derivatives can have anticancer properties. For instance, certain derivatives have shown cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231) and hypopharyngeal tumor cells (FaDu), where they induced apoptosis and inhibited cell proliferation .

Inhibition Studies

Inhibition studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, one study reported an IC50 value of 0.22 µM for AChE inhibition by structurally similar compounds .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of piperidine derivatives, including those structurally related to this compound. The results showed that these compounds could significantly reduce tumor growth in vivo, particularly in models of breast cancer. The mechanism involved apoptosis induction and cell cycle arrest at specific concentrations .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The study found that these compounds could enhance the activity of antioxidant enzymes and reduce markers of oxidative stress in neuronal cell cultures, suggesting their potential use in treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde | C16H23NO | Contains additional methyl groups on the benzene ring |

| 4-Methoxy-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde | C15H21NO2 | Contains a methoxy substituent altering electronic properties |

| 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde | C16H23NO | Features a different piperidine substitution affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.